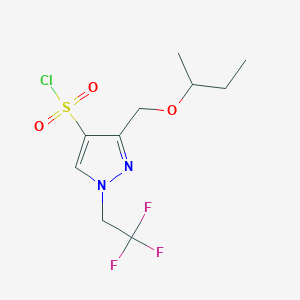
N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of an isobutyl group, a thiazole ring, and a 4-methylbenzylthio substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Methylbenzylthio Group: This step involves the nucleophilic substitution of a halogenated thiazole derivative with 4-methylbenzylthiol.
Attachment of the Isobutyl Group: The final step involves the acylation of the thiazole derivative with isobutyryl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thiazole ring or modify the substituents.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-thiazolylated products or modified thiazole derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the isobutyl group and the 4-methylbenzylthio substituent differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
特性
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS2/c1-12(2)9-18-16(20)8-15-11-22-17(19-15)21-10-14-6-4-13(3)5-7-14/h4-7,11-12H,8-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMSLWOKHNEPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2954410.png)
![5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2954411.png)
![N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2954412.png)

![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2954414.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2954416.png)

![1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride](/img/structure/B2954419.png)

![1-allyl-4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2954424.png)


![(Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine](/img/structure/B2954430.png)

